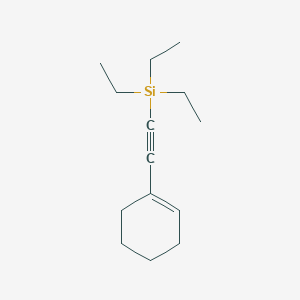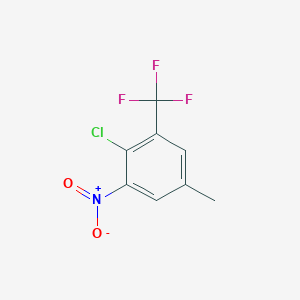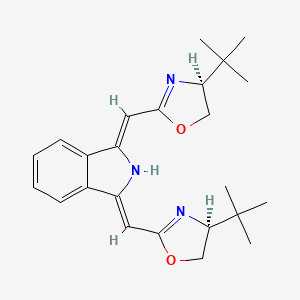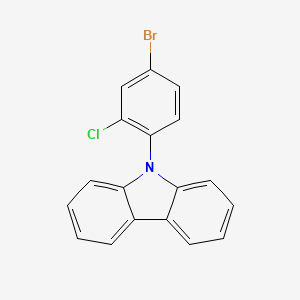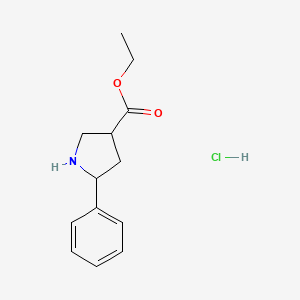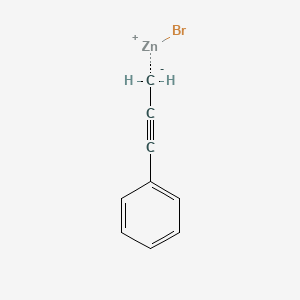
3-Phenylprop-2-yn-1-ylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylprop-2-yn-1-ylzinc bromide is an organometallic compound widely used in various scientific research fields. It is a highly reactive reagent that can form carbon-carbon bonds via addition reactions. This compound is typically available as a 0.50 M solution in tetrahydrofuran (THF) and is known for its utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylprop-2-yn-1-ylzinc bromide typically involves the reaction of phenylacetylene with zinc bromide in the presence of a suitable solvent like THF. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors and maintaining stringent control over reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenylprop-2-yn-1-ylzinc bromide undergoes various types of reactions, including:
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Common reagents used with this compound include carbonyl compounds, halides, and other electrophiles. Typical reaction conditions involve an inert atmosphere and a solvent like THF.
Major Products Formed
The major products formed from reactions involving this compound are often alcohols and substituted aromatic compounds.
Scientific Research Applications
3-Phenylprop-2-yn-1-ylzinc bromide is used in various scientific research applications, including:
Chemistry: It is used in the synthesis of complex organic molecules and in carbon-carbon bond formation reactions.
Biology: It is employed in the modification of biomolecules for research purposes.
Industry: It is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Phenylprop-2-yn-1-ylzinc bromide involves its role as a nucleophile in addition and substitution reactions. It reacts with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium bromide: Another organometallic compound used in similar types of reactions.
Phenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
Phenyl lithium: A highly reactive organometallic reagent used in organic synthesis.
Uniqueness
3-Phenylprop-2-yn-1-ylzinc bromide is unique due to its specific reactivity profile and its ability to form carbon-carbon bonds under relatively mild conditions compared to other organometallic reagents.
Properties
IUPAC Name |
bromozinc(1+);prop-1-ynylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7.BrH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h3-5,7-8H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMJEWNKOWRNEJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C#CC1=CC=CC=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum(VI)](/img/structure/B6300930.png)

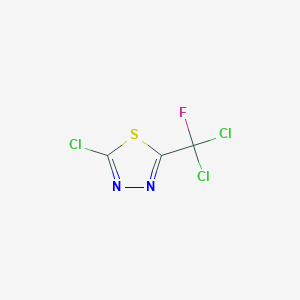
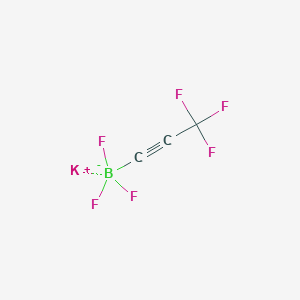
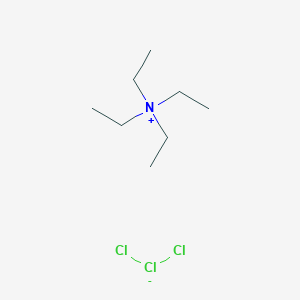
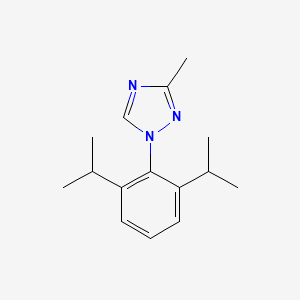
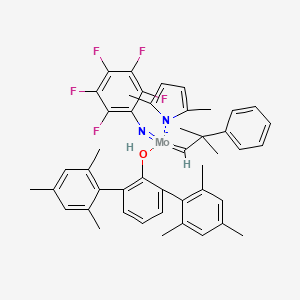
![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6300979.png)
